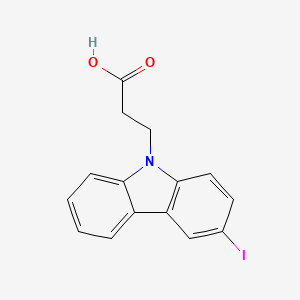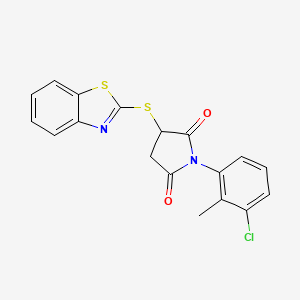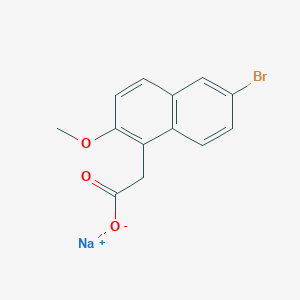
3-(3-iodo-9H-carbazol-9-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-iodo-9H-carbazol-9-yl)propanoic acid, also known as 3-ICPA, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound is a derivative of carbazole, which is a heterocyclic compound that has been found to have various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 3-(3-iodo-9H-carbazol-9-yl)propanoic acid is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and cancer development. Additionally, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. One study found that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, this compound has been found to increase the expression of antioxidant enzymes, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-iodo-9H-carbazol-9-yl)propanoic acid is that it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies. Additionally, this compound is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more studies are needed to determine the optimal dosage and treatment regimen for this compound in different disease models.
Orientations Futures
There are several future directions for research on 3-(3-iodo-9H-carbazol-9-yl)propanoic acid. One area of research could focus on the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, more studies are needed to elucidate the compound's mechanism of action and identify potential molecular targets. Further studies could also investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and treatment regimen. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound in different animal models.
Méthodes De Synthèse
The synthesis of 3-(3-iodo-9H-carbazol-9-yl)propanoic acid involves the reaction of 3-iodocarbazole with propanoic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions and requires careful control of the reaction temperature and time to ensure optimal yields. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
3-(3-iodo-9H-carbazol-9-yl)propanoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
Another area of research has focused on the compound's anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-(3-iodocarbazol-9-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c16-10-5-6-14-12(9-10)11-3-1-2-4-13(11)17(14)8-7-15(18)19/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFVCHMBPBXPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCC(=O)O)C=CC(=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4996783.png)
![N-{1-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4996791.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4996798.png)
![2-(4-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4996813.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4996823.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4996828.png)
![N-[2-(3-bromophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4996835.png)
![1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B4996845.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-nitro-1H-benzimidazole](/img/structure/B4996859.png)
![methyl 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylate](/img/structure/B4996870.png)


